3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of two sulfonyl groups attached to a pyrazole ring, with additional methyl and phenyl groups enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole typically involves multi-step organic reactions
Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Sulfonyl Groups: The phenylsulfonyl and piperidylsulfonyl groups are introduced via sulfonylation reactions using appropriate sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(phenylsulfonyl)pyrazole
- 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole
- 3,5-Dimethyl-1-(phenylsulfonyl)-4-(morpholinosulfonyl)pyrazole
Uniqueness
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole is unique due to the presence of both phenylsulfonyl and piperidylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-13-16(25(22,23)18-11-7-4-8-12-18)14(2)19(17-13)24(20,21)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSLCTVSJSSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.